Hexyl 2-furoate

Description

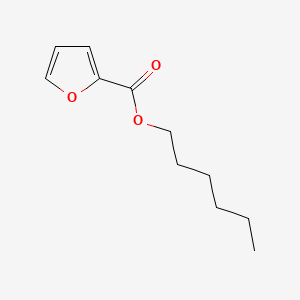

Structure

3D Structure

Properties

IUPAC Name |

hexyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-5-8-14-11(12)10-7-6-9-13-10/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLFVAGUWNPADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192502 | |

| Record name | Hexyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured liquid, fruity-earthy, yet sweet pear-like odour | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 1.00 mm Hg | |

| Record name | Hexyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015-1.020 | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39251-86-0 | |

| Record name | Hexyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39251-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664Q8652YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Hexyl 2-furoate?

Chemical Class: Heteroaromatic Ester | CAS: 39251-86-0[1][2][3][4]

Executive Summary

Hexyl 2-furoate is a lipophilic ester derived from the condensation of 2-furoic acid and 1-hexanol.[1] While historically utilized primarily in the flavor and fragrance industry for its green, fruity, and waxy olfactory profile, it serves as a valuable model compound for studying the reactivity of electron-deficient furan rings. Recent mechanistic studies suggest that despite the electron-withdrawing ester group, the furan moiety retains significant diene character, enabling specific cycloaddition pathways under aqueous conditions. This guide details its physicochemical properties, synthetic protocols, and reactivity profile for research applications.

Molecular Architecture & Physicochemical Profile[1][5][6]

Hexyl 2-furoate consists of a five-membered aromatic furan ring substituted at the C2 position with a hexyl ester group.[1] The presence of the ester carbonyl withdraws electron density from the furan ring, making it less susceptible to electrophilic aromatic substitution than unsubstituted furan, but highly distinct in its hydrolysis kinetics compared to aliphatic esters.

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~252°C (760 mmHg) | 105°C at 1.0 mmHg (Vacuum distillation recommended) |

| Density | 1.017 g/mL (25°C) | Slightly denser than water |

| LogP (Octanol/Water) | 3.53 (Experimental) | Highly lipophilic; indicates high membrane permeability |

| Solubility | ~74 mg/L (Water) | Miscible in EtOH, Et₂O, CHCl₃ |

| Refractive Index | 1.462 (Predicted) | |

| Odor Threshold | Low (ppm range) | Descriptors: Green, Apple, Pear, Earthy/Waxy |

Synthetic Pathways[1]

The primary industrial and laboratory synthesis involves the direct Fischer esterification of 2-furoic acid with 1-hexanol.[1] Due to the high boiling point of the product, water removal is the critical rate-driving step.

Protocol: Acid-Catalyzed Esterification[1]

-

Reactants: 2-Furoic acid (1.0 eq), 1-Hexanol (1.2 - 1.5 eq).[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or H₂SO₄.[1]

-

Solvent: Toluene or Xylene (for azeotropic water removal).

-

Apparatus: Dean-Stark trap.

Critical Control Point: The reaction must be monitored by TLC (Solvent: Hexane/EtOAc 9:1) to ensure consumption of 2-furoic acid. Residual acid complicates purification due to potential emulsification during the basic wash.

Chemical Reactivity & Stability[1][6]

The chemical behavior of Hexyl 2-furoate is defined by two competing reactive centers: the ester linkage (susceptible to hydrolysis) and the furan ring (susceptible to oxidation and cycloaddition).

Hydrolysis

The ester bond is stable at neutral pH but hydrolyzes rapidly under alkaline conditions (saponification) to yield the furoate salt and hexanol. Enzymatically, it is a substrate for carboxylesterases (e.g., PLE), which is relevant for metabolic studies.

Diels-Alder Cycloaddition (The "Atypical Diene")

Historically, furoate esters were considered poor dienes for Diels-Alder reactions due to the electron-withdrawing carbonyl group at C2.[1] However, recent research demonstrates that in aqueous media, 2-furoate derivatives can react with highly reactive dienophiles (e.g., maleimides). This "on-water" acceleration is a critical insight for green chemistry applications involving furanic building blocks.

Oxidation

The furan ring is sensitive to singlet oxygen and oxidizing agents (e.g., bromine in methanol), leading to ring opening and the formation of unsaturated dicarbonyls (e.g., derivatives of 2-ene-1,4-dione).

[1][3]

Analytical Characterization

For researchers verifying compound identity, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 300 MHz (Predicted shifts based on structural congeners)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Furan H5 | 7.58 | Doublet (d) | 1H | Alpha-proton (O-adjacent) |

| Furan H3 | 7.18 | Doublet (d) | 1H | Beta-proton (Carbonyl-adjacent) |

| Furan H4 | 6.50 | Doublet of Doublets (dd) | 1H | Beta-proton (Ring) |

| O-CH₂- | 4.31 | Triplet (t) | 2H | Deshielded by ester oxygen |

| -CH₂- (Beta) | 1.75 | Multiplet (m) | 2H | Alkyl chain |

| -CH₂- (Bulk) | 1.30 - 1.45 | Multiplet (m) | 6H | Alkyl chain |

| -CH₃ (Terminal) | 0.90 | Triplet (t) | 3H | Terminal methyl |

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (M+): m/z 196 (Distinct)

-

Base Peak: m/z 95 (Furoyl cation, [C₄H₃O-CO]⁺). This is the diagnostic fragment for all 2-furoate esters, formed by the loss of the alkoxy group (hexanol moiety).

-

Other Fragments: m/z 112 (2-furoic acid radical cation), m/z 39 (Cyclopropenyl cation, typical of aromatic ring breakdown).

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1715–1730 cm⁻¹ (Strong, Ester).

-

C=C Stretch (Furan): ~1475 cm⁻¹ and 1580 cm⁻¹.

-

C-O Stretch: ~1180 cm⁻¹ and 1300 cm⁻¹.

-

C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic hexyl chain).

Biological & Safety Profile

Metabolism

In vivo, Hexyl 2-furoate undergoes rapid hydrolysis catalyzed by carboxylesterases.

-

Phase I: Hydrolysis releases 1-hexanol (oxidized to hexanoic acid -> beta-oxidation) and 2-furoic acid .[1]

-

Phase II: 2-Furoic acid is primarily conjugated with glycine to form 2-furoylglycine , which is excreted in urine.

Toxicology[1]

-

FEMA Number: 2571 (Generally Recognized As Safe for flavor use).

-

NOEL (No Observed Effect Level): High safety margin established for furoate esters in flavor applications.[3]

-

Genotoxicity: Furoic acid derivatives generally lack the genotoxicity associated with furan itself, as the metabolic activation pathway to reactive enedials is sterically and electronically hindered by the carboxylate substituent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company (2023). Hexyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]

-

Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[5] Green Chemistry, 23, 5459-5465. Retrieved from [Link]

-

World Health Organization (WHO) / JECFA. Safety evaluation of certain food additives: Furoate esters. Retrieved from [Link]

Sources

- 1. Showing Compound Hexyl 2-furoate (FDB016855) - FooDB [foodb.ca]

- 2. Hexyl 2-furoate | SIELC Technologies [sielc.com]

- 3. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 4. hexyl 2-furoate, 39251-86-0 [thegoodscentscompany.com]

- 5. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Hexyl 2-Furoate: Advanced Synthesis Protocols & Mechanistic Analysis

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a heteroaromatic ester of significant value in the flavor and fragrance industry, characterized by its sweet, fruity, and earthy notes. Beyond its organoleptic utility, it serves as a critical model compound for lipophilic furoate moieties found in pharmaceutical APIs (e.g., Mometasone furoate).

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated examination of its synthesis. We will explore three distinct pathways: Classical Fischer Esterification (for bulk scalability), Acyl Chloride Activation (for high-yield/kinetic control), and Lipase-Mediated Biocatalysis (for green chemistry compliance and "natural" labeling).

Chemical Basis & Retrosynthetic Logic

Before selecting a route, one must understand the substrate's behavior. 2-Furoic acid is an electron-rich heteroaromatic acid (pKa ~3.16), making it more acidic than benzoic acid. Hexanol is a primary C6 alcohol with moderate lipophilicity (LogP ~2.0).

Key Synthetic Challenges:

-

Thermal Instability: Furan rings can undergo ring-opening or polymerization under harsh acidic conditions at high temperatures.

-

Equilibrium Constraints: Direct esterification is equilibrium-limited; water management is the rate-determining factor for yield.

-

Purification: Separation of unreacted hexanol (BP ~157°C) from the product requires precise distillation or chromatographic parameters.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the three primary pathways to Hexyl 2-furoate.

Route A: Classical Fischer Esterification

Best For: Cost-effective, large-scale production where "natural" status is not required.

Mechanistic Insight

This reaction relies on the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The critical insight here is that the equilibrium constant (

Experimental Protocol

Reagents:

-

1-Hexanol (3.0 eq - Excess serves as solvent and drives equilibrium)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)

-

Solvent: Toluene (for azeotropic distillation)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-furoic acid (11.2 g, 100 mmol), 1-hexanol (30.6 g, 300 mmol), and p-TsOH (0.38 g, 2 mmol) into 150 mL of toluene.

-

Reflux: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

-

Scientist's Note: The theoretical water yield is 1.8 mL. Reflux until water generation ceases (typically 4-6 hours).

-

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/catalyst) followed by brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Perform vacuum distillation to remove excess hexanol and isolate pure hexyl 2-furoate.

Route B: Acyl Chloride Activation

Best For: High-value pharmaceutical intermediates; situations where thermal degradation must be minimized.

Mechanistic Insight

This route converts the poor leaving group (-OH) of the acid into an excellent leaving group (-Cl). The reaction is irreversible and exothermic. The use of a base (Triethylamine or Pyridine) is non-negotiable to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the furan ring.

Experimental Protocol

Reagents:

-

2-Furoyl Chloride (1.0 eq)

-

1-Hexanol (1.1 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation (Optional): If starting from acid, reflux 2-furoic acid with Thionyl Chloride (SOCl₂) for 2 hours, then strip excess SOCl₂ to obtain crude 2-furoyl chloride.

-

Coupling: Dissolve 1-hexanol (11.2 g, 110 mmol) and TEA (12.1 g, 120 mmol) in dry DCM (100 mL) under Nitrogen atmosphere. Cool to 0°C.[2][3]

-

Addition: Dropwise add 2-furoyl chloride (13.0 g, 100 mmol) dissolved in DCM. Control exotherm to <5°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Quench with cold 1M HCl (to remove TEA), separate layers, wash with NaHCO₃.

-

Yield Expectation: >92% isolated yield.

Route C: Lipase-Mediated Biocatalysis (Green Chemistry)

Best For: "Natural" flavor labeling (EU/US regulations), high selectivity, and ambient temperature processing.

Mechanistic Insight: Ping-Pong Bi-Bi

Unlike chemocatalysis, the enzyme (Lipase B from Candida antarctica, immobilized as Novozym 435) operates via a Ping-Pong Bi-Bi mechanism. The enzyme first forms an acyl-enzyme intermediate with the furoic acid, releasing water, before the alcohol attacks.

Critical Parameter: Water Activity (

Biocatalytic Pathway Visualization

Figure 2: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of hexyl 2-furoate.

Experimental Protocol

Reagents:

-

1-Hexanol[7]

-

Catalyst: Novozym 435 (Immobilized CAL-B)[8]

-

Solvent: n-Heptane (Hydrophobic solvents preserve enzyme activity better than hydrophilic ones) or Solvent-Free.

Step-by-Step Workflow:

-

Mix: In a screw-capped vial, combine 2-furoic acid (10 mmol) and 1-hexanol (12 mmol) in n-Heptane (20 mL).

-

Catalyst Addition: Add Novozym 435 (5% w/w relative to substrates).

-

Incubation: Shake at 200 rpm at 40°C-50°C.

-

Scientist's Note: Do not exceed 60°C to prevent enzyme denaturation.

-

-

Water Control: Add activated 4Å Molecular Sieves (10% w/v) to the reaction mixture to scavenge water continuously.

-

Termination: Filter off the enzyme (which can be washed and reused 5-10 times).

-

Purification: Evaporate solvent. The product purity is often high enough (>98%) to bypass distillation.

Comparative Analysis & Data Summary

| Feature | Fischer Esterification | Acyl Chloride Route | Biocatalysis (CAL-B) |

| Reaction Time | 4-8 Hours | 1-3 Hours | 12-24 Hours |

| Temperature | High (Reflux ~110°C) | Low (0°C to RT) | Mild (40-50°C) |

| Yield | 85-90% | 92-98% | 80-95% |

| Atom Economy | Moderate (Water byproduct) | Low (SO2/HCl byproducts) | High |

| Regulatory | Standard Chemical | Standard Chemical | Natural / Green |

| Cost | Low | High (Reagents) | High (Enzyme cost*) |

*Note: Enzyme cost is amortized by reusability.

Quality Control & Validation

To ensure the integrity of the synthesized Hexyl 2-furoate, the following analytical markers must be met:

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

-

Detection: UV at 254 nm (Furoate chromophore).

-

-

NMR Confirmation:

-

1H NMR (CDCl3): Look for the diagnostic triplet of the hexyl terminal methyl (~0.9 ppm) and the distinct furan ring protons (dd at ~7.6, 7.2, and 6.5 ppm).

-

-

Organoleptic Test:

-

Dilute to 10 ppm in ethanol. Profile should be fruity, apple-like, and earthy. Absence of "acrid" notes (indicative of residual acid chloride or SOCl2).

-

References

-

Fischer Esterification Mechanism & Kinetics

-

Lipase-Catalyzed Synthesis of Furoate Esters

-

ResearchGate.[8] "Kinetic study of lipase-catalyzed esterification of furoic acid."

-

-

Acyl Chloride Preparation & Properties

- Wikipedia/PubChem. "2-Furoyl chloride: Synthesis and Properties."

-

Hexyl 2-Furoate Properties & Applications

- The Good Scents Company. "Hexyl 2-furoate (FEMA 2571)

-

General Furan Synthesis Strategies

- Organic Chemistry Portal.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. NP-MRD: Showing NP-Card for Hexyl 2-furoate (NP0337946) [np-mrd.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 5. hexyl 2-furoate, 39251-86-0 [thegoodscentscompany.com]

- 6. Hexyl 2-furoate | SIELC Technologies [sielc.com]

- 7. chempoint.com [chempoint.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Khan Academy [khanacademy.org]

Spectroscopic data for Hexyl 2-furoate (NMR, IR, Mass Spec)

Technical Monograph: Spectroscopic Characterization and Synthesis of Hexyl 2-Furoate

Executive Summary

Hexyl 2-furoate (FEMA 2571) is a carboxylate ester widely utilized in the flavor and fragrance industry for its fruity, green, and waxy olfactory profile.[1] Structurally, it consists of a furan heterocycle conjugated to an ester carbonyl, terminated by a lipophilic hexyl chain.[2]

This guide provides a rigorous analytical framework for the synthesis, purification, and spectroscopic validation of Hexyl 2-furoate. Unlike standard datasheets, this document focuses on the causality of spectral features—linking molecular orbital theory to observed NMR shifts and IR bands—to empower researchers in validating compound identity and purity with high confidence.

Structural Analysis & Synthesis Strategy

The synthesis of Hexyl 2-furoate is most efficiently achieved via Fischer Esterification . This reversible, acid-catalyzed reaction requires thermodynamic control to drive the equilibrium toward the ester product.

Reaction Logic:

-

Protonation: The carbonyl oxygen of 2-furoic acid is protonated, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The lone pair of the hexanol oxygen attacks the activated carbonyl.

-

Elimination: Water is eliminated (the driving force), forming the ester linkage.[3][4]

-

Equilibrium Shift: Because the reaction is reversible (

), we utilize an excess of hexanol or remove water azeotropically (Dean-Stark trap) to maximize yield.

Diagram 1: Synthesis Workflow & Critical Control Points

Figure 1: Critical path for the synthesis of Hexyl 2-furoate, emphasizing water removal to drive equilibrium.[5]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as the primary "gatekeeper" technique. It rapidly confirms the formation of the ester linkage and the consumption of the carboxylic acid precursor.

Diagnostic Strategy:

-

Success Indicator: Appearance of the ester C=O stretch at ~1720 cm⁻¹.

-

Purity Indicator: Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) from 2-furoic acid.

-

Furan Confirmation: The presence of "breathing" modes of the furan ring at ~1470 cm⁻¹ and ~1580 cm⁻¹.

Table 1: Key IR Absorptions

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3120 - 3150 | C-H (Furan) | Stretching | Weak, sharp band characteristic of heteroaromatics. |

| 2850 - 2960 | C-H (Hexyl) | Stretching | Strong aliphatic bands ( |

| 1715 - 1725 | C=O[5][6][2] (Ester) | Stretching | Primary confirmation. Conjugation with furan lowers |

| 1580, 1475 | C=C (Furan) | Ring Stretch | Diagnostic doublet for 2-substituted furans. |

| 1290, 1120 | C-O-C | Stretching | "Ester rule" bands; strong intensity.[5][6][2] |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The chemical shifts (

Proton NMR ( H)

Solvent: CDCl₃ | Frequency: 400 MHz

The spectrum is distinct, separated into the aromatic (deshielded) region and the aliphatic (shielded) region.

Table 2:

| Shift ( | Mult. | Integration | Assignment | Mechanistic Insight |

| 7.56 | dd | 1H | H-5 (Furan) | Most deshielded due to proximity to ring oxygen.[5][6][2] |

| 7.18 | dd | 1H | H-3 (Furan) | Deshielded by the adjacent carbonyl anisotropy.[5][6][2] |

| 6.50 | dd | 1H | H-4 (Furan) | Shielded relative to H-3/H-5 (beta to oxygen).[5][6][2] |

| 4.31 | t | 2H | Key diagnostic. Downfield shift confirms esterification. | |

| 1.75 | quint | 2H | Coupled to both | |

| 1.30 - 1.45 | m | 6H | Bulk | The lipophilic "tail" of the molecule.[5][6][2] |

| 0.90 | t | 3H | Terminal | Typical methyl triplet.[5][6][2] |

Coupling Constants (

Carbon NMR ( C)

Solvent: CDCl₃

-

Carbonyl (C=O): ~158.9 ppm. (Upfield shift vs. ketones due to resonance donation from ester oxygen).

-

Furan Carbons:

-

Hexyl Chain:

- : ~65.2 ppm.[2]

-

Remaining aliphatic carbons: ~31.5, 28.7, 25.7, 22.6, 14.0 ppm.

Diagram 2: NMR Assignment Logic

Figure 2: Logical flow for assigning proton signals based on electronic environment (shielding/deshielding).[5][6]

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), Hexyl 2-furoate follows a predictable fragmentation pathway characteristic of aromatic esters.

Fragmentation Pathway:

-

Molecular Ion (

): m/z 196 (Usually distinct). - -Cleavage: The bond between the carbonyl carbon and the ester oxygen is weak. Cleavage here releases the hexyloxy radical and generates the stable 2-furoyl cation (m/z 95). This is typically the Base Peak (100%) .

-

Decarbonylation: The furoyl cation loses CO (28 amu) to form the furan cation (m/z 67) or

(m/z 39).

Table 3: Major Mass Fragments

| m/z | Ion Identity | Relative Abundance | Origin |

| 196 | Moderate | Molecular Ion. | |

| 112 | Low | McLafferty Rearrangement (Hydrogen transfer).[5][6][2] | |

| 95 | 100% (Base) | Furoyl cation (Loss of | |

| 39 | High | Cyclopropenyl cation (Breakdown of furan ring).[5][6][2] |

Quality Control & Impurity Profiling

For researchers synthesizing or sourcing this material, three common impurities must be monitored:

-

2-Furoic Acid: Detected by IR (broad OH) or HPLC. Indicates incomplete esterification or hydrolysis.[2]

-

Hexanol: Detected by GC (lower retention time) or NMR (triplet at ~3.6 ppm instead of 4.3 ppm).

-

Polymerization Products: Furan rings are sensitive to acid-catalyzed polymerization, leading to dark, viscous impurities.[2] Ensure the workup neutralizes all acid before distillation.

Self-Validating Protocol:

-

Step 1: Run TLC (Hexane/EtOAc 9:1). Product

~0.6; Acid -

Step 2: Check Refractive Index.[1][2] Literature value

. Significant deviation indicates hexanol contamination.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61984, Hexyl 2-furoate.[2] Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: Hexyl 2-furoate (FEMA 2571). Retrieved from [Link]

-

The Good Scents Company. Hexyl 2-furoate Data Sheet. Retrieved from [Link]

-

NIST Mass Spec Data Center. Hexyl 2-furoate Mass Spectrum.[2] Retrieved from [Link]

Sources

- 1. hexyl 2-furoate [flavscents.com]

- 2. dmkhca.in [dmkhca.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Showing Compound Hexyl 2-furoate (FDB016855) - FooDB [foodb.ca]

- 6. NP-MRD: Showing NP-Card for Hexyl 2-furoate (NP0337946) [np-mrd.org]

Physical properties of Hexyl 2-furoate (boiling point, solubility, density)

CAS: 39251-86-0 | Formula: C₁₁H₁₆O₃ | MW: 196.24 g/mol

Executive Summary

Hexyl 2-furoate is a lipophilic ester derived from 2-furoic acid and hexanol. While primarily recognized in the flavor and fragrance industry for its sweet, fruity, and earthy profile (FEMA 2571), it holds specific relevance in pharmaceutical research as a model for lipophilic prodrug design. Its structure—a furan ring coupled with a medium-chain alkyl tail—provides a unique balance of aromaticity and hydrophobicity, making it a valuable intermediate for modulating the bioavailability of furan-based pharmacophores. This guide details its physicochemical properties, synthesis protocols, and application in drug development.

Physicochemical Profile

The following data represents the core physical constants required for experimental handling and formulation.

| Property | Value | Condition / Method |

| Boiling Point | 252.00 °C | Atmospheric (760 mm Hg) |

| Boiling Point (Vacuum) | 105.00 °C | 1.00 mm Hg |

| Density | 1.017 g/mL | 25 °C |

| Refractive Index | 1.472 | |

| Flash Point | 112.78 °C (>230 °F) | TCC (Tag Closed Cup) |

| Solubility (Water) | ~56.45 mg/L | 25 °C (Practically Insoluble) |

| Solubility (Organic) | Soluble | Ethanol, Diethyl Ether, DMF, Toluene |

| LogP (Octanol/Water) | 3.65 (est) | High Lipophilicity |

| Appearance | Colorless to pale yellow liquid | Viscous, oily |

| Odor Profile | Fruity, Green, Earthy, Apple-like | Used in flavor masking |

Synthesis & Manufacturing

The synthesis of hexyl 2-furoate is typically achieved via Fischer esterification. This equilibrium-driven reaction requires the removal of water to drive the yield.

Chemical Reaction Pathway

Reactants: 2-Furoic Acid + 1-Hexanol

Catalyst: Sulfuric Acid (

Synthesis Workflow Diagram

The following diagram illustrates the critical path for the synthesis and purification of Hexyl 2-furoate.

Figure 1: Critical path for the acid-catalyzed synthesis and purification of Hexyl 2-furoate.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Fischer Esterification)

Objective: Synthesize 50g of Hexyl 2-furoate with >95% purity.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Add 2-furoic acid (0.25 mol, ~28 g) and 1-hexanol (0.30 mol, ~30.6 g, slight excess) to the flask.

-

Solvent & Catalyst: Add 100 mL of Toluene (azeotropic solvent) and 0.5 g of

-Toluenesulfonic acid (pTSA). -

Reflux: Heat the mixture to reflux (~115°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 3-5 hours).

-

Quench: Cool the reaction mixture to room temperature.

-

Wash: Transfer to a separatory funnel. Wash twice with 50 mL of 10% Sodium Carbonate (

) solution to remove unreacted acid and catalyst. Wash once with Brine. -

Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

) and filter. -

Concentration: Remove toluene via rotary evaporation.

-

Purification: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 105°C at 1 mm Hg .

Protocol B: Quality Control (GC-MS)

Objective: Verify identity and purity.

-

Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 60°C (hold 2 min)

20°C/min -

Detection: MS (EI mode). Look for molecular ion

and characteristic furan fragments (

Applications in Drug Development

Prodrug Moiety Design

The "furoate" ester moiety is a validated pharmacophore in medicinal chemistry, famously utilized in corticosteroids like Mometasone Furoate and Fluticasone Furoate .

-

Mechanism: Esterification of a polar hydroxyl group with furoic acid significantly increases lipophilicity (LogP).

-

Relevance of Hexyl Chain: While methyl furoates are common, the hexyl chain of Hexyl 2-furoate serves as a research model for "medium-chain" lipophilic masking. This increases membrane permeability for topical or transdermal delivery systems.

Flavor Masking Excipient

In oral liquid formulations, the inherent bitterness of many APIs (Active Pharmaceutical Ingredients) requires masking.

-

Profile: Hexyl 2-furoate provides a "green, fruity, earthy" note that effectively masks metallic or bitter amine tastes.

-

Safety: As a FEMA GRAS (Generally Recognized As Safe) substance, it is suitable for use in oral pediatric formulations where palatability is critical for compliance.

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhaling vapors during high-temperature processing.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent oxidation of the furan ring.

References

-

The Good Scents Company. (2023). Hexyl 2-furoate: Physicochemical Properties and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7362 (Furfural/Furoate derivatives). Retrieved from [Link]

-

Organic Syntheses. (1941). 2-Furoic Acid Synthesis (Precursor Protocol). Coll. Vol. 1, p.276. Retrieved from [Link]

-

ChemBK. (2024). Hexyl 2-furoate Chemical Properties and Safety. Retrieved from [Link]

Technical Profile: Hexyl 2-Furoate (CAS 39251-86-0)

Synthesis, Characterization, and Metabolic Fate

Executive Summary

Hexyl 2-furoate (CAS 39251-86-0) is a heteroaromatic ester utilized primarily in the flavor and fragrance sectors for its fruity, earthy, and herbaceous olfactory profile.[1][2] Beyond its organoleptic utility, it serves as a critical probe in metabolic hydrolytic studies involving furfuryl and furoate derivatives.

This technical guide provides a rigorous examination of the compound's physicochemical properties, validated synthesis protocols, and analytical characterization. It is designed for formulation scientists and toxicologists requiring high-fidelity data for regulatory compliance and application development.

Physicochemical Profile

The following data represents the core specification for high-purity (>98%) Hexyl 2-furoate.

| Property | Value / Description | Experimental Condition |

| Molecular Formula | C₁₁H₁₆O₃ | - |

| Molecular Weight | 196.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Ambient (25°C) |

| Density | 1.017 ± 0.02 g/mL | 25°C |

| Boiling Point | 105°C | 1 mmHg (Vacuum Distillation) |

| Refractive Index ( | 1.4740 | 20°C |

| LogP (Octanol/Water) | 3.50 (est) | pH 7.4 |

| Solubility | Soluble: Ethanol, Diethyl ether, BenzeneInsoluble: Water | Ambient |

| Flash Point | >100°C | Closed Cup |

Synthesis & Manufacturing Protocol

Methodology: Acid-Catalyzed Fischer Esterification

To achieve high yield and purity, a direct esterification of 2-furoic acid with 1-hexanol is preferred over acyl chloride routes due to the stability of the furan ring and atom economy. The reaction equilibrium is driven forward by the azeotropic removal of water.

Reagents:

-

Substrate A: 2-Furoic Acid (1.0 eq)

-

Substrate B: 1-Hexanol (1.2 eq - slight excess drives kinetics)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Solvent: Toluene (Reaction medium & azeotrope former)

Step-by-Step Protocol:

-

Charge: In a 500mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid (11.2 g, 100 mmol) in Toluene (150 mL).

-

Addition: Add 1-Hexanol (12.3 g, 120 mmol) and p-TSA (0.95 g, 5 mmol).

-

Reflux: Attach a Dean-Stark trap and condenser. Heat the mixture to vigorous reflux (~115°C). Monitor water collection in the trap.

-

Endpoint: Continue reflux until theoretical water volume (~1.8 mL) is collected (approx. 4-6 hours). Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

-

Workup: Cool to room temperature. Wash the organic phase sequentially with:

-

Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

-

Brine (1 x 50 mL).

-

-

Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via vacuum distillation (105°C @ 1 mmHg) to obtain the pure ester.

Process Visualization

The following diagram illustrates the critical path for synthesis and purification.

Figure 1: Critical path workflow for the acid-catalyzed synthesis of Hexyl 2-furoate, highlighting the water removal step essential for yield optimization.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis to confirm structure and absence of impurities (specifically unreacted hexanol).

A. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The furan ring presents a distinct aromatic signature, while the hexyl chain provides a classic aliphatic pattern.

-

δ 7.58 (d, J=1.7 Hz, 1H): Furan C5-H (Alpha proton, most deshielded).

-

δ 7.18 (d, J=3.5 Hz, 1H): Furan C3-H (Beta proton, ortho to ester).

-

δ 6.50 (dd, J=3.5, 1.7 Hz, 1H): Furan C4-H.

-

δ 4.31 (t, J=6.7 Hz, 2H): -O-CH ₂- (Ester methylene).

-

δ 1.75 (m, 2H): -O-CH₂-CH ₂- (Beta-methylene).

-

δ 1.45 - 1.25 (m, 6H): Bulk methylene chain.

-

δ 0.89 (t, J=6.8 Hz, 3H): Terminal -CH ₃.

B. Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 196

-

Base Peak: m/z 95 (Furoyl cation [C₅H₃O₂]⁺). This fragmentation is characteristic of furoate esters, formed by the loss of the alkoxy group (O-Hexyl).

-

Secondary Fragment: m/z 112 (Furoic acid rearrangement).

Biological Activity & Metabolic Fate

For toxicological assessment, understanding the hydrolysis rate is paramount. Hexyl 2-furoate functions as a "masked" furoic acid.

Mechanism of Action: Upon ingestion or enzymatic exposure, nonspecific carboxylesterases (CES) rapidly hydrolyze the ester bond. The lipophilic hexyl chain facilitates membrane permeation before hydrolysis occurs.

Metabolic Pathway:

-

Hydrolysis: Conversion to 2-Furoic acid and 1-Hexanol.

-

Conjugation: 2-Furoic acid is activated to Furoyl-CoA and subsequently conjugated with Glycine to form Furoylglycine , which is excreted renally.

-

Oxidation: The hexanol byproduct enters fatty acid oxidation or glucuronidation pathways.

Figure 2: Metabolic hydrolysis and detoxification pathway of Hexyl 2-furoate in mammalian systems.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61168, Hexyl 2-furoate. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Evaluation of certain food additives and contaminants: Furfuryl alcohol and related substances. WHO Technical Report Series. Retrieved from [Link]

-

The Good Scents Company. (2024). Hexyl 2-furoate: Organoleptic Properties and Safety Data. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Furoic acid esters. Retrieved from [Link]

Sources

Technical Guide: Hexyl 2-Furoate – Synthesis, Properties, and Discovery Potential

[1]

Executive Summary: The Lipophilic Furoate Scaffold

Hexyl 2-furoate (CAS: 39251-86-0; FEMA: 2571) is often categorized strictly as a flavor ingredient, prized for its sweet, fruity, and "green" organoleptic profile.[1] However, for the drug development professional, this molecule represents a critical model for furoate ester pharmacophores .

Furoic acid derivatives are privileged structures in medicinal chemistry, serving as the lipophilic backbone for potent corticosteroids (e.g., Mometasone furoate) and anti-amebics (e.g., Diloxanide furoate). Hexyl 2-furoate offers a simplified, accessible scaffold to study the lipophilic modulation and metabolic stability of the furoate moiety without the complexity of a steroid nucleus.

This guide moves beyond the flavor profile to analyze the synthesis, chemical behavior, and pharmacological relevance of Hexyl 2-furoate as a tool in early-stage drug discovery.

Chemical Identity & Physicochemical Profile

Correction on Nomenclature: Literature often confuses hexyl esters. Ensure distinction between Hexyl 2-furoate (FEMA 2571) and Hexyl formate (FEMA 2570).

Table 1: Core Chemical Data

| Parameter | Specification | Context for Researchers |

| IUPAC Name | Hexyl furan-2-carboxylate | Basis for chemical search strings.[1][2][3][4] |

| CAS Number | 39251-86-0 | Key for regulatory databases (TSCA, REACH).[1][3] |

| Molecular Formula | C₁₁H₁₆O₃ | MW: 196.24 g/mol (Fragment-based discovery compliant).[1][3] |

| LogP (Predicted) | ~3.53 | High Lipophilicity. Ideal for membrane permeability studies.[3] |

| Water Solubility | ~74 mg/L (Insoluble) | Requires organic co-solvents (DMSO/Ethanol) for bioassays.[1][3] |

| Boiling Point | 252°C (at 760 mmHg) | High thermal stability; amenable to GC analysis.[1][3] |

| pKa (Acid) | N/A (Ester) | Neutral at physiological pH.[1][3] |

Synthesis & Production Logic

The synthesis of Hexyl 2-furoate connects sustainable "Green Chemistry" (biomass-derived furfural) with classical organic synthesis.[1]

The Biomass Connection

The precursor, 2-furoic acid , is derived from furfural , which is produced industrially from lignocellulosic biomass (corn cobs, oat hulls). This makes Hexyl 2-furoate a potential "bio-based" building block.[1]

Experimental Protocol: Acid-Catalyzed Fischer Esterification

Rationale: While transesterification is possible, direct Fischer esterification is preferred for laboratory scale due to the availability of reagents and high atom economy.

Reagents:

Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 11.2 g (100 mmol) of 2-furoic acid, 12.3 g (120 mmol) of 1-hexanol, and 0.95 g (5 mmol) of pTSA. Add 100 mL of toluene.

-

Reflux: Heat the mixture to reflux (approx. 110-115°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-4 hours).[1]

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Wash with Brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

-

Purification: Distill the residue under vacuum (approx. 1-2 mmHg) to obtain a clear, colorless liquid.

Synthesis Logic Diagram

The following diagram visualizes the flow from biomass to the final ester, highlighting the critical oxidation and esterification steps.

Figure 1: Synthesis pathway linking biomass precursors to Hexyl 2-furoate via oxidation and esterification.[1][3][6][7]

Discovery Potential: The "Furoate Effect"

In drug development, the conversion of a carboxylic acid to a furoate ester is a strategic modification.

Lipophilicity & Permeability

The hexyl chain adds significant lipophilicity (LogP ~3.5), facilitating passive transport across lipid bilayers.

-

Application: Researchers can use Hexyl 2-furoate as a standard in Caco-2 permeability assays to calibrate the transport of lipophilic esters.[1]

Metabolic Stability & Safety

Understanding the hydrolysis of this molecule provides insight into how the body handles furoate-based drugs.

-

Metabolic Pathway: Carboxylesterases (CES1/CES2) in the liver and intestine rapidly hydrolyze the ester bond.

-

Toxicology: The metabolites are well-characterized.[1] 2-Furoic acid is conjugated with glycine (similar to benzoic acid) and excreted. 1-Hexanol is oxidized to hexanoic acid and enters fatty acid oxidation.[1]

Metabolic Fate Diagram

This diagram illustrates the bio-activation/clearance pathway, critical for toxicology assessments.

Figure 2: Metabolic hydrolysis and clearance pathways of Hexyl 2-furoate in mammalian systems.[1][3]

Analytical Validation (GC-MS)

For purity verification or metabolite tracking, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1]

Method Parameters:

-

Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 10°C/min to 200°C.

-

Ramp: 20°C/min to 280°C (hold 5 min).

-

-

Detection: EI Mode (70 eV).

-

Key Fragments (m/z):

-

196: Molecular Ion [M]+ (Weak).

-

112: Furoic acid ion (Characteristic rearrangement).

-

95: Furoyl cation [C₅H₃O₂]+ (Base peak, Diagnostic).

-

39: Cyclopropenyl cation (Furan ring fragmentation).

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link][3]

-

The Good Scents Company (2023). Hexyl 2-furoate Flavor and Fragrance Information. Retrieved from [Link][3]

-

Organic Syntheses (1941). 2-Furoic Acid Synthesis Protocol.[7] Coll. Vol. 1, p.276.[6] Retrieved from [Link][3]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: Hexyl 2-furoate (FEMA 2571).[4] (Note: FEMA 2570 is Hexyl Formate).

Sources

- 1. Showing Compound Hexyl 2-furoate (FDB016855) - FooDB [foodb.ca]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. NP-MRD: Showing NP-Card for Hexyl 2-furoate (NP0337946) [np-mrd.org]

- 4. Hexyl 2-furoate | SIELC Technologies [sielc.com]

- 5. chempoint.com [chempoint.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Furancarboxylic acid | 88-14-2 | Benchchem [benchchem.com]

Technical Monograph: The Bio-Occurrence and Green Synthesis of Hexyl 2-Furoate

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) represents a critical intersection between flavor chemistry and green biotechnology. While often categorized as a synthetic flavoring agent (FEMA 2571) prized for its fruity, apple-peel, and earthy notes, its structural lineage is deeply rooted in the thermal degradation of biomass. This guide addresses the paradox of its "natural" status: while direct extraction from botanical sources is often economically unviable due to trace abundance, the compound is a member of the furoate ester family ubiquitous in thermally processed matrices like roasted coffee and nuts.

This monograph provides a technical roadmap for researchers to understand its natural formation via Maillard chemistry and details a self-validating protocol for its enzymatic synthesis —a pathway that satisfies the demand for "natural" labeling requirements in high-value formulations.

Section 1: Physicochemical Profile & Sensory Architecture

Before addressing synthesis, the target molecule must be defined by its volatility and lipophilicity, which dictate its behavior in food matrices and drug delivery systems.

Table 1: Physicochemical Specifications

| Property | Value | Technical Implication |

| IUPAC Name | Hexyl furan-2-carboxylate | Core furoate pharmacophore |

| CAS Number | 39251-86-0 | Registry identification |

| Molecular Weight | 196.24 g/mol | Mid-volatility flavorant |

| LogP (Predicted) | ~3.48 | Highly lipophilic; binds to fat matrices |

| Boiling Point | ~252°C (at 760 mmHg) | Thermostable in baking/processing |

| Odor Threshold | Low ppm range | High-impact aroma chemical |

| Sensory Descriptors | Green, Fruity (Apple/Pear), Earthy, Waxy | Bridges fresh and roasted notes |

Section 2: Natural Occurrence & The Thermal Formation Pathway

The "Nature-Identical" Paradigm

Hexyl 2-furoate is frequently classified as nature-identical . While specific isolation of the hexyl ester from fresh plant tissue is rare compared to methyl or ethyl furoates, it belongs to a chemical class generated spontaneously during the thermal processing of carbohydrate-rich biomass.

Mechanism of Formation: The Maillard-Furan Connection

The natural genesis of furoates occurs via the Maillard Reaction and sugar degradation. When hexose sugars degrade under heat (roasting coffee, baking bread), they dehydrate to form furfural and 2-furoic acid . In the presence of trace alcohols (like hexanol, a common degradation product of lipids or pectin), esterification occurs.

Figure 1: Thermal Genesis Pathway

The following diagram illustrates the cascade from biomass to furoate esters.

Caption: Logical flow of furoate formation during thermal processing of biological material.

Section 3: Biocatalytic Synthesis (The "Natural" Source)

For industrial applications requiring "natural" labeling (EU/US regulations), chemical synthesis using mineral acids is prohibited. The industry standard is Enzymatic Esterification using Lipase B from Candida antarctica (CALB).

Why Biocatalysis?

-

Regulatory Compliance: Enzymatic processes are considered "natural" if the precursors (Furoic acid, Hexanol) are natural.

-

Selectivity: Lipases operate under mild conditions, preventing the polymerization of the furan ring (a common issue with acid catalysis).

Protocol: Solvent-Free Lipase-Catalyzed Synthesis

Objective: Synthesize Hexyl 2-furoate with >95% yield using immobilized lipase.

Reagents

-

Substrate A: Natural 2-Furoic acid (Solid).

-

Substrate B: Natural n-Hexanol (Liquid).

-

Catalyst: Immobilized Lipase B (e.g., Novozym 435 or equivalent).

-

Drying Agent: Molecular Sieves (3Å or 4Å) to remove water byproduct.

Step-by-Step Methodology

-

Stoichiometry Setup: Mix 2-Furoic acid and n-Hexanol in a 1:1.2 molar ratio . The slight excess of alcohol drives the equilibrium forward.

-

Note: Avoid excess acid, as high acidity can denature the enzyme interface.

-

-

Thermal Equilibration: Heat the mixture to 50°C in a stirred tank reactor or glass vial. Furoic acid will dissolve into the hexanol.

-

Catalyst Addition: Add immobilized lipase (1-2% w/w relative to substrates).

-

Water Management (Critical): Add activated molecular sieves (10% w/w).

-

Causality: Lipase catalysis is reversible. Accumulation of water (byproduct) will trigger hydrolysis (reverse reaction). Removing water shifts the equilibrium toward the ester (Le Chatelier’s principle).

-

-

Reaction Monitoring: Agitate at 200 RPM for 6–12 hours. Monitor via TLC or GC-FID.

-

Purification: Filter out the enzyme and molecular sieves. The enzyme can be washed with acetone and reused up to 10 cycles. Vacuum distill the excess hexanol to isolate pure Hexyl 2-furoate.

Figure 2: The Ping-Pong Bi-Bi Enzymatic Mechanism

This diagram details the kinetic mechanism occurring at the enzyme active site.

Caption: Ping-Pong Bi-Bi mechanism showing the regeneration of the lipase catalyst.

Section 4: Analytical Validation (Quality Control)

To verify the identity and purity of Hexyl 2-furoate, researchers must employ orthogonal analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]

-

Column: DB-WAX or HP-5MS (Non-polar preferred for separation from free fatty acids).

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 60°C (1 min hold) → 10°C/min → 240°C.

-

Key Fragments (m/z):

-

95: Base peak (Furoyl cation, [C5H3O2]+). This is the diagnostic fingerprint for 2-furoates.

-

112: Furoic acid rearrangement.

-

196: Molecular ion [M]+ (often weak).

-

HPLC (High-Performance Liquid Chromatography)[4]

-

Application: Useful for non-volatile matrices or monitoring enzymatic kinetics without derivatization.

-

Column: C18 Reverse Phase (e.g., Newcrom R1).

-

Mobile Phase: Acetonitrile/Water/Phosphoric Acid (gradient).

-

Detection: UV at 270 nm (Furan ring absorption maximum).

Section 5: Regulatory & Safety Context

-

JECFA Status: Evaluated as part of the "Furfural, Furfuryl alcohol, and related substances" group.[3] No safety concern at current levels of intake.

-

Metabolism: In vivo, furoate esters are rapidly hydrolyzed by carboxylesterases to furoic acid and the corresponding alcohol (hexanol). Furoic acid is conjugated with glycine and excreted.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352543, Hexyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company (2024). Hexyl 2-furoate: Flavor and Fragrance Data. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives and Contaminants: Furoyl derivatives. WHO Technical Report Series. Retrieved from [Link]

-

SIELC Technologies. Separation of Hexyl 2-furoate on Newcrom R1 HPLC column. Retrieved from [Link]

- Moro, S., et al. (2018).Enzymatic synthesis of flavor esters: A review of lipase specificity and process optimization. (General reference for Lipase B protocols).

Sources

Thermodynamic and Photochemical Properties of Hexyl 2-furoate

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester derivative of 2-furoic acid, increasingly utilized as a specialized intermediate in pharmaceutical synthesis and a functional flavor constituent.[1] While its organoleptic properties are well-documented, its thermodynamic and photochemical behaviors are critical for process scaling and shelf-life stability in drug development.[1] This guide provides a rigorous technical analysis of these properties, synthesizing experimental data with mechanistic insights to support precision engineering in formulation and storage.[1]

Chemical Identity and Synthesis

Hexyl 2-furoate consists of a furan heteroaromatic ring substituted at the 2-position with a hexyl ester group. This structure imparts significant lipophilicity (LogP ~3.53), making it distinct from its lower alkyl homologs (methyl/ethyl furoates) which are more water-soluble.[1]

Synthesis Pathway

The industrial synthesis typically employs Fischer esterification.[1][2] However, green chemistry approaches utilizing solid acid catalysts or lipases are preferred for pharmaceutical grades to minimize trace metal contamination.[1]

Figure 1: Acid-catalyzed esterification pathway for Hexyl 2-furoate synthesis.[1]

Thermodynamic Characterization

Thermodynamic stability governs the processing window for this compound.[1] The furan ring introduces planarity and aromaticity, while the hexyl chain adds rotational degrees of freedom, influencing entropy and heat capacity.[1]

Physicochemical Data Summary

| Property | Value | Conditions | Method/Source |

| Boiling Point | 252 °C | 760 mmHg | Standard Distillation [1, 2] |

| Density | 1.017 g/mL | 25 °C | Pycnometry [2] |

| Refractive Index ( | 1.463 – 1.469 | 20 °C | Refractometry [3] |

| Flash Point | 113 °C (235 °F) | Closed Cup | ASTM D93 [2] |

| Vapor Pressure | ~0.008 mmHg | 25 °C | Estimated (Antoine Eq) [2] |

| LogP | 3.53 | - | Calculated (Consensus) [4] |

Viscosity and Heat Capacity

Unlike lower furoates, the hexyl chain significantly increases van der Waals interactions, resulting in higher viscosity.[1]

-

Viscosity: While specific experimental values are proprietary to batch COAs, homologous series extrapolation suggests a dynamic viscosity (

) range of 4.0 – 6.0 mPa[1]·s at 25°C . -

Heat Capacity (

): Critical for reactor cooling profiles.[1] The estimated

Experimental Protocol: High-Precision Density & Viscosity

To validate batch consistency, the following protocol is recommended.

Objective: Determine

-

Instrument: Anton Paar SVM 3001 or equivalent Stabinger Viscometer.[1]

-

Calibration: Perform check with ultra-pure water and a dodecane standard at 20°C.

-

Sample Prep: Degas 5 mL of Hexyl 2-furoate via ultrasonication (5 mins) to remove microbubbles.

-

Measurement: Inject sample; program temperature ramp from 15°C to 40°C in 5°C increments.

-

Validation: Density must deviate < 0.0005 g/cm³ from reference; Viscosity RSD must be < 0.35%.

Photochemical Properties[1][3][5]

The furan moiety is a known chromophore, absorbing in the UV region.[1] This makes Hexyl 2-furoate susceptible to photodegradation, specifically photo-oxidation, which can generate reactive peroxides—a critical risk in drug formulation.[1]

UV-Vis Absorption Profile

-

: Typically 250–260 nm (characteristic of the furan

-

Tail Absorption: Extends into the UV-A region (315–400 nm) depending on solvent polarity and concentration.

Photostability & Degradation Mechanism

Upon exposure to UV light in the presence of oxygen, the furan ring can act as a diene in a [4+2] cycloaddition with singlet oxygen (

Figure 2: Photo-oxidation mechanism of Hexyl 2-furoate leading to ring opening.[1]

Experimental Protocol: Photostability Stress Testing

Objective: Quantify degradation under ICH Q1B conditions.

-

Sample Prep: Prepare a 1 mg/mL solution of Hexyl 2-furoate in Acetonitrile.

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Exposure: Place test vials in a photostability chamber (Light Source: D65/ID65) for 1.2 million lux hours.

-

Analysis:

-

Calculation: % Degradation =

.[1] -

Acceptance: Degradation > 0.5% indicates need for amber glass packaging or antioxidant addition (e.g., BHT).[1]

Applications in Drug Development

Pharmaceutical Intermediate

Hexyl 2-furoate serves as a lipophilic precursor.[1] The hexyl group acts as a protecting group or a lipophilic handle that can be transesterified or hydrolyzed late-stage to yield the free acid (2-furoic acid), a moiety found in diloxanide furoate and mometasone furoate [5].[1]

Formulation Excipient

Due to its high boiling point (252°C) and pleasant aroma, it is investigated as a functional solvent or flavor masking agent in oral liquid formulations.[1] Its insolubility in water necessitates emulsification (HLB requirement ~10-12).[1]

References

-

National Institute of Standards and Technology (NIST). Furan-2-carboxylic acid, hexyl ester - Gas Phase Thermochemistry.[1]Link[1]

-

The Good Scents Company. Hexyl 2-furoate: Physicochemical Properties and Safety Data.[1]Link[1]

-

PubChem. Hexyl 2-furoate (Compound Summary). National Library of Medicine.[1] Link

-

ChemAxon. Calculated LogP and pKa values for Hexyl 2-furoate.Link[1]

-

Galaxy Laboratories. 2-Furoic Acid: Intermediate for Pharma & Food Preservation.[1]Link

Sources

Technical Monograph: Molecular Architecture and Synthetic Utility of Hexyl 2-Furoate

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is often categorized strictly as a flavor and fragrance agent due to its fruity, earthy profile. However, for drug development professionals, this molecule represents a critical model system for understanding furoate-based pharmacophores .

Furoate esters are structurally significant in medicinal chemistry, serving as lipophilic prodrug moieties (e.g., Mometasone furoate, Diloxanide furoate) that enhance membrane permeability and receptor binding affinity. This guide dissects the molecular structure, synthesis, and characterization of Hexyl 2-furoate, positioning it as a template for engineering lipophilicity in heterocyclic therapeutics.

Molecular Architecture & Electronic Profile[1]

The efficacy of Hexyl 2-furoate as a chemical probe lies in its bipartite structure: a polar, electron-rich heteroaromatic head and a hydrophobic aliphatic tail.

Structural Decomposition[1]

-

The Pharmacophore (Furan-2-carbonyl): The furan ring is a

-excessive heteroaromatic system. The oxygen at position 1 donates electron density into the ring, making the C5 position susceptible to electrophilic attack, while the carbonyl at C2 withdraws density, stabilizing the ester linkage. -

The Lipophilic Modulator (Hexyl Chain): The 6-carbon alkyl chain drastically alters the physicochemical profile compared to the parent acid (2-furoic acid). It shifts the LogP from ~0.6 (acid) to ~3.5 (ester), facilitating passive transport across lipid bilayers—a critical feature for topical and transdermal drug delivery systems.

Visualization of Structural Logic

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Structural dissection of Hexyl 2-furoate highlighting the pharmacophore head and lipophilic tail.

Physicochemical Profile

Accurate physicochemical data is essential for modeling bioavailability. The high LogP value confirms its utility as a hydrophobic model.

| Property | Value | biological Significance |

| CAS Number | 39251-86-0 | Unique Identifier |

| Molecular Formula | MW: 196.24 g/mol | |

| LogP (Octanol/Water) | ~3.5 | High membrane permeability; ideal for topical formulations.[1] |

| Boiling Point | 252°C (760 mmHg) | High thermal stability for processing.[1] |

| Density | 1.017 g/mL | Comparable to water; facilitates biphasic extraction.[1] |

| Refractive Index | 1.472 | Purity indicator during distillation.[1] |

Synthetic Pathways: Protocol & Mechanism

While enzymatic routes exist, Fischer Esterification remains the gold standard for laboratory-scale synthesis due to its robustness and scalability.

Reaction Mechanism

The reaction is an equilibrium process driven by acid catalysis.

-

Protonation: The carbonyl oxygen of 2-furoic acid is protonated, increasing electrophilicity.

-

Nucleophilic Attack: The hydroxyl group of 1-hexanol attacks the carbonyl carbon.

-

Elimination: Water is eliminated to reform the carbonyl, yielding the ester.

Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

-

2-Furoic acid (1.0 eq)

-

1-Hexanol (1.2 eq, excess drives equilibrium)

-

p-Toluenesulfonic acid (pTSA) or

(0.05 eq, catalyst) -

Toluene (Solvent, for azeotropic water removal)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 2-furoic acid (11.2 g, 100 mmol), 1-hexanol (12.2 g, 120 mmol), pTSA (0.95 g, 5 mmol), and Toluene (100 mL).

-

Reflux: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

-

Why? Removal of water shifts the equilibrium to the right (Le Chatelier’s principle), ensuring high yield.

-

-

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

-

Work-up:

-

Cool to room temperature.

-

Wash the organic layer with saturated

(2 x 50 mL) to remove unreacted acid and catalyst. Caution: -

Wash with Brine (1 x 50 mL) and dry over anhydrous

.

-

-

Purification: Remove toluene via rotary evaporation. Purify the residue via vacuum distillation (bp ~105°C at 1 mmHg) to obtain a clear, colorless liquid.

Synthesis Workflow Diagram

Figure 2: Operational workflow for the synthesis of Hexyl 2-furoate via Fischer Esterification.

Structural Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against specific spectral markers.

Proton NMR ( H NMR) Analysis

The spectrum is distinct, separating the aromatic furan protons from the aliphatic hexyl chain.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.58 | dd | 1H | Furan H-5 | Alpha-proton (adjacent to Oxygen) |

| 7.18 | dd | 1H | Furan H-3 | Beta-proton (adjacent to Carbonyl) |

| 6.50 | dd | 1H | Furan H-4 | Beta-proton (most shielded aromatic) |

| 4.31 | t | 2H | Deshielded by ester oxygen | |

| 1.75 | quint | 2H | Beta to ester oxygen | |

| 1.30 - 1.45 | m | 6H | Bulk | Lipophilic chain mid-section |

| 0.90 | t | 3H | Terminal | End of hexyl tail |

Validation Check: If the integral ratio of the aromatic region (3H total) to the aliphatic region (13H total) deviates from 3:13, the sample contains impurities (likely unreacted hexanol or toluene).

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 196 (Weak). -

Base Peak: m/z 95 (Furoyl cation,

). -

Mechanism: The bond cleavage occurs primarily at the ester oxygen-carbonyl bond, releasing the stable acylium ion (furoyl cation) and the hexyloxy radical. This is a diagnostic signature for furoate esters.

Applications in Drug Development[2][3][4]

While Hexyl 2-furoate is a flavor ingredient, its value in pharma is as a structural surrogate .

-

Prodrug Modeling: Many corticosteroids are esterified as furoates (e.g., Mometasone furoate) to increase lipophilicity and skin residence time. Hexyl 2-furoate serves as a simplified, non-steroidal model to study the hydrolytic stability of the furoate ester bond in plasma or skin homogenates without the analytical complexity of the steroid backbone.

-

Antimicrobial Pharmacophores: Furoic acid derivatives exhibit antimicrobial activity.[2] The hexyl chain acts as a membrane anchor. Researchers use this molecule to test the "anchor and warhead" hypothesis, where the alkyl tail penetrates the bacterial cell wall, delivering the furoate moiety to intracellular targets.

-

Solvation Studies: Due to its amphiphilic nature (polar head, non-polar tail), it is used to model solvation environments for other heterocyclic drugs, aiding in the prediction of solubility in lipid-based formulations.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61984, Hexyl 2-furoate. Retrieved from [Link]

-

The Good Scents Company (2024). Hexyl 2-furoate General Information and Organoleptics. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Hexyl 2-furoate Mass Spectrum. Retrieved from [Link]

-

Haz-Map (2025). Toxicology and Occupational Health Information: Hexyl 2-furoate. Retrieved from [Link]

Sources

Hexyl 2-Furoate: Chemical Identity, Nomenclature, and Synthetic Applications

Technical Guide for Pharmaceutical Scientists & Process Chemists

Executive Summary

Hexyl 2-furoate (CAS: 39251-86-0) is a lipophilic ester utilized primarily as a flavor and fragrance adjuvant, characterized by its fruity, earthy, and green organoleptic profile.[1][2][3] While its primary industrial application lies in sensory modification, its structural motifs—specifically the 2-furoate ester linkage—are of significant interest in medicinal chemistry. The furoate moiety is frequently employed in prodrug design (e.g., Mometasone furoate, Fluticasone furoate) to modulate lipophilicity and tissue permeability. This guide provides a comprehensive technical profile of Hexyl 2-furoate, detailing its nomenclature, physicochemical properties, synthesis via Fischer esterification, and metabolic fate, serving as a model system for studying furoate ester stability.

Part 1: Nomenclature & Chemical Identity

Precise nomenclature is the bedrock of chemical reproducibility. Hexyl 2-furoate is an ester formed from the condensation of 2-furoic acid and hexan-1-ol.

Nomenclature Hierarchy

The following table consolidates valid identifiers for regulatory and scientific documentation.

| Category | Name / Identifier | Context |

| IUPAC Name | Hexyl furan-2-carboxylate | Official systematic name |

| Common Name | Hexyl 2-furoate | Standard industrial designation |

| Synonyms | 2-Furancarboxylic acid hexyl esterHexyl furoateHexyl 2-furancarboxylate | Alternative chemical descriptions |

| CAS Number | 39251-86-0 | Global chemical registry |

| FEMA Number | 2571 | Flavor & Extract Manufacturers Association |

| FLAVIS Number | 13.005 | EU Flavour Information System |

| Molecular Formula | C₁₁H₁₆O₃ | Elemental composition |

| SMILES | CCCCCCOC(=O)C1=CC=CO1 | Machine-readable string |

Structural Decomposition

Understanding the molecule's amphiphilic nature is critical for formulation. It consists of a polar, aromatic hetero-ring (furoate) and a lipophilic alkyl tail (hexyl).

Figure 1: Structural decomposition of Hexyl 2-furoate highlighting the functional pharmacophores relevant to solubility and metabolism.

Part 2: Physicochemical Properties & Relevance

For drug development professionals, the physicochemical profile dictates the compound's utility as an excipient or model substrate.

| Property | Value | Implication for Formulation |

| Molecular Weight | 196.24 g/mol | Low MW facilitates rapid absorption.[4] |

| LogP (Octanol/Water) | ~3.5 | Highly lipophilic; requires co-solvents (e.g., ethanol, glycols) for aqueous formulation. |

| Boiling Point | 252°C (at 760 mmHg) | Low volatility; stable in solid/semi-solid matrices.[4] |

| Flash Point | ~112°C | Safe for standard hot-melt processing.[4] |

| Solubility | Insoluble in water; Soluble in alcohol, oils. | Ideal for lipid-based drug delivery systems (LBDDS). |

Expert Insight: The LogP of 3.5 places Hexyl 2-furoate in the "sweet spot" for membrane permeability, similar to many corticosteroids. This makes it an excellent non-active model compound for studying the in vitro release kinetics of lipophilic esters without the cost or potency hazards of active APIs.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of Hexyl 2-furoate follows a classic Fischer-Speier Esterification . While conceptually simple, high-purity yield requires strict control of the equilibrium via water removal.

Reaction Mechanism

The reaction is acid-catalyzed and equilibrium-limited.[5]

Experimental Protocol (Laboratory Scale)

Objective: Synthesize 50g of Hexyl 2-furoate with >98% purity.

Reagents:

-

2-Furoic acid (1.0 eq)[3]

-

1-Hexanol (1.2 eq - excess drives equilibrium)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq - catalyst)

-

Toluene (Solvent/Azeotrope former)

Step-by-Step Workflow:

-

Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

-

Charging: Add 2-Furoic acid (28g, 0.25 mol), 1-Hexanol (30.6g, 0.30 mol), p-TSA (2.1g), and Toluene (100mL) to the RBF.

-

Reaction: Heat the mixture to reflux (~115°C). Water will co-distill with toluene and collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours). Verify completion via TLC (Silica; Hexane:EtOAc 8:2).

-

Workup (Critical for Purity):

-

Cool reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ (2 x 50mL) to remove unreacted furoic acid and p-TSA. Caution: CO₂ evolution.

-

Wash with Brine (1 x 50mL).

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Remove Toluene via Rotary Evaporator.

-

Perform Vacuum Distillation on the crude oil. Collect the fraction boiling at ~105°C (at 1 mmHg).

-

Synthesis Process Flow

Figure 2: Process flow for the acid-catalyzed synthesis of Hexyl 2-furoate emphasizing the critical water removal step.

Part 4: Metabolic Fate & Safety Profile (ADME)

For pharmaceutical scientists, understanding the metabolic breakdown of the furoate ester is vital, especially when evaluating it as an excipient or structural analog.

Metabolic Pathway

Hexyl 2-furoate undergoes rapid hydrolysis in vivo, mediated by nonspecific carboxylesterases (CES) in the liver and plasma.

-

Hydrolysis: Cleavage of the ester bond yields 1-Hexanol and 2-Furoic Acid .

-

Hexanol Metabolism: Oxidized via alcohol dehydrogenase (ADH) to Hexanoic acid, then enters Beta-oxidation (Fatty acid cycle).

-

Furoic Acid Metabolism: 2-Furoic acid is not significantly metabolized by P450s. Instead, it undergoes Glycine Conjugation (similar to Benzoic acid) to form Furoylglycine , which is excreted in urine.

Toxicological Note: The furoate moiety is generally considered safe (GRAS). Unlike some furan derivatives (e.g., furan itself), 2-furoic acid does not undergo metabolic activation to reactive epoxides that cause hepatotoxicity, making the ester a safe flavoring agent.

Figure 3: Metabolic pathway of Hexyl 2-furoate showing hydrolysis and subsequent detoxification routes.

References

-

National Center for Biotechnology Information (NCBI). "Hexyl 2-furoate - PubChem Compound Summary." PubChem. Available at: [Link]

-

The Good Scents Company. "Hexyl 2-furoate: Flavor and Fragrance Data." TGSC Information System. Available at: [Link]

-

Flavor and Extract Manufacturers Association (FEMA). "FEMA GRAS List - FEMA Number 2571." FEMA.[1][3][6][7] Available at: [Link]

-

European Food Safety Authority (EFSA). "Scientific Opinion on Flavouring Group Evaluation 23 (FGE.23): Aliphatic, alicyclic and aromatic ethers and esters." EFSA Journal. Available at: [Link]